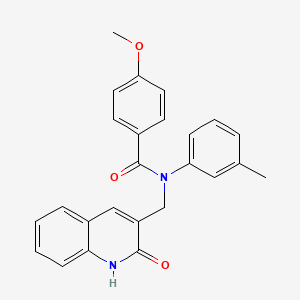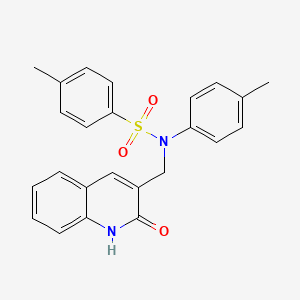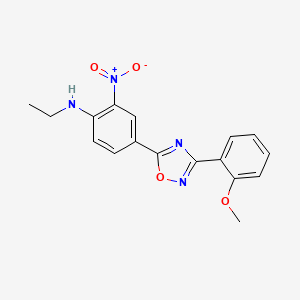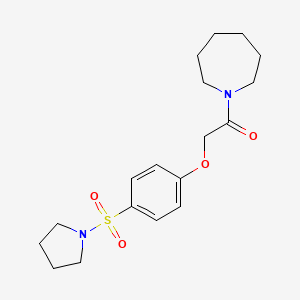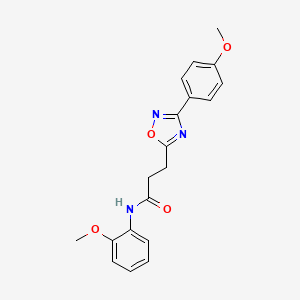
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme 15-lipoxygenase (15-LOX) that is involved in the biosynthesis of inflammatory mediators.
Mecanismo De Acción
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its pharmacological effects by inhibiting the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators. By inhibiting 15-LOX, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide reduces the production of leukotrienes and lipoxins, which are potent mediators of inflammation and oxidative stress. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects in preclinical models of inflammation and oxidative stress. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and lipoxins, as well as oxidative stress markers such as reactive oxygen species and lipid peroxidation products. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for 15-LOX inhibition, as well as its stability and solubility in various media. However, N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its relatively high cost and limited availability, as well as its potential toxicity and off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications in various diseases involving inflammation and oxidative stress. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential side effects and toxicity. Additionally, the development of more potent and selective inhibitors of 15-LOX may lead to the discovery of new therapeutic agents for the treatment of inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 4-acetamidophenylhydrazine with m-tolylglyoxal followed by cyclization with acetic anhydride to form the oxadiazole ring. The resulting compound is then subjected to a series of reactions to introduce the butanamide side chain. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases involving inflammation and oxidative stress. It has been shown to inhibit the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been tested in various preclinical models of inflammation and oxidative stress, including atherosclerosis, ischemic stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-3-6-16(13-14)21-24-20(28-25-21)8-4-7-19(27)23-18-11-9-17(10-12-18)22-15(2)26/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOKZGDPTWGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)


